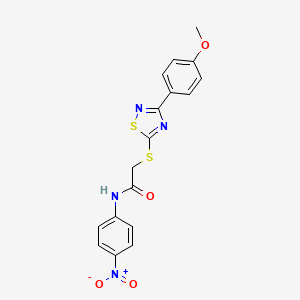

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-nitrophenyl)acetamide

Description

This compound belongs to the 1,2,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core. The structure integrates a 4-methoxyphenyl group at position 3 of the thiadiazole ring and a 4-nitrophenylacetamide moiety via a thioether linkage. The presence of the thioether bridge may enhance metabolic stability and binding affinity to biological targets, as seen in analogous triazole-thioacetamide derivatives .

Properties

IUPAC Name |

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O4S2/c1-25-14-8-2-11(3-9-14)16-19-17(27-20-16)26-10-15(22)18-12-4-6-13(7-5-12)21(23)24/h2-9H,10H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJAPQDTQYDUBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-nitrophenyl)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 4-methoxyphenyl hydrazine with carbon disulfide and an appropriate oxidizing agent under controlled conditions.

Thioether Formation: The thiadiazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether derivative with 4-nitroaniline and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert nitro groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and thiadiazole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-nitrophenyl)acetamide has several scientific research applications:

Medicinal Chemistry: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Biological Research: Used in the study of enzyme inhibition and protein interactions.

Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Protein Interactions: It can interact with proteins, altering their function and signaling pathways.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among related compounds include:

Key Observations :

- Core Heterocycle: The 1,2,4-thiadiazole in the target compound differs from triazole derivatives (e.g., ) in electronic properties.

- Substituent Effects :

- The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize the molecule’s charge distribution and influence receptor binding. In contrast, 4-fluorophenyl () or thiophene () substituents prioritize moderate polarity and steric compatibility.

- Methoxy vs. Allyl Groups : The 4-methoxyphenyl group in the target compound contrasts with allyl-substituted triazoles (), which may confer greater conformational flexibility but lower metabolic stability .

Electronic and Steric Comparisons

- Electron-Donating vs. Conversely, the 4-nitrophenyl (R2) group withdraws electrons, increasing acidity of adjacent protons and facilitating hydrogen-bond acceptor interactions . Analogues with 4-fluorophenyl () or 3-methylphenyl () substituents balance electronic effects but lack the nitro group’s polarizability.

Steric Considerations :

Biological Activity

The compound 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-nitrophenyl)acetamide is a derivative of the 1,3,4-thiadiazole family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiadiazole ring substituted with a methoxyphenyl group and an acetamide moiety linked to a nitrophenyl group. Its molecular formula is , with a molecular weight of approximately 342.43 g/mol . The presence of these functional groups suggests significant potential in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenylacetic acid with 5-amino-1,3,4-thiadiazole-2-thiol. This reaction is facilitated by coupling agents such as N-ethyl-N-dimethylaminopropylcarbodiimide (EDC) and often employs solvent systems like acetonitrile or ethyl acetate for purification .

Anticancer Properties

Research indicates that derivatives of 1,3,4-thiadiazole exhibit promising anticancer activity. Specifically, compounds similar to 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-nitrophenyl)acetamide have shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MDA-MB-231 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

These values indicate that the compound can inhibit cell growth effectively at low concentrations .

The mechanism of action for this compound is believed to involve the disruption of cellular proliferation pathways. Thiadiazole derivatives often interact with critical cellular targets involved in survival and proliferation, leading to apoptosis in cancer cells . Additionally, some studies suggest that these compounds may inhibit specific enzymes such as monoamine oxidase A (MAO-A), which could contribute to their neuroprotective effects.

Antimicrobial Activity

Beyond anticancer properties, compounds within this class have demonstrated notable antimicrobial activity. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32.6 µg/mL |

| Escherichia coli | 47.5 µg/mL |

These findings highlight the potential of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-nitrophenyl)acetamide as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria .

Case Studies

Several studies have explored the biological implications of thiadiazole derivatives:

- Anticancer Screening : A study evaluated various thiadiazole derivatives against multiple cancer cell lines and found that compounds similar to 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-nitrophenyl)acetamide exhibit significant growth inhibition in MDA-MB-231 and A549 cells .

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of related compounds showed that certain derivatives outperformed standard antibiotics like ampicillin against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.